Oxamicetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxamicetin is a natural product found in Arthrobacter and Bacteria with data available.

Scientific Research Applications

Antimicrobial Properties

Oxamicetin has been identified as a potent antimicrobial agent effective against various microorganisms, including bacteria and fungi. Its mechanism of action primarily involves the inhibition of peptidyl transferase, which is crucial for protein biosynthesis in microbial cells.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of this compound demonstrated its effectiveness against Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/ml, indicating strong antibacterial properties compared to standard antibiotics .

| Microorganism | MIC (µg/ml) |

|---|---|

| Escherichia coli | 4 |

| Methicillin-resistant Staphylococcus aureus | 22 |

| Candida albicans | 37 |

Pharmaceutical Applications

The compound's antibiotic properties have led to its exploration in pharmaceutical formulations aimed at treating infections caused by resistant strains of bacteria.

Case Study: Development of Antibiotic Formulations

Research has focused on formulating this compound into delivery systems that enhance its bioavailability and efficacy. For instance, encapsulation in liposomes has been studied to improve the stability and targeted delivery of this compound to infected tissues, thus maximizing therapeutic outcomes .

Research on Doping Detection

This compound's structural characteristics have also prompted investigations into its potential use in anti-doping research. The World Anti-Doping Agency (WADA) has funded studies aimed at developing analytical tools for detecting performance-enhancing substances, including compounds like this compound that may be misused in sports .

Case Study: Analytical Method Development

A project funded by WADA explored chromatographic techniques for detecting this compound in biological samples. This research is pivotal for ensuring fair play in sports and preventing the misuse of antibiotics as performance enhancers .

Potential in Genetic Research

Recent studies have suggested that this compound may play a role in genetic research, particularly regarding its effects on gene expression related to antibiotic resistance.

Case Study: Gene Expression Studies

In vitro experiments have shown that treatment with this compound can alter the expression levels of genes associated with antibiotic resistance mechanisms in bacteria. This finding opens avenues for further research into overcoming resistance through targeted genetic interventions .

Properties

CAS No. |

52665-75-5 |

|---|---|

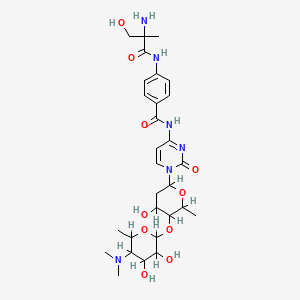

Molecular Formula |

C29H42N6O10 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C29H42N6O10/c1-14-21(34(4)5)22(38)23(39)26(44-14)45-24-15(2)43-20(12-18(24)37)35-11-10-19(33-28(35)42)32-25(40)16-6-8-17(9-7-16)31-27(41)29(3,30)13-36/h6-11,14-15,18,20-24,26,36-39H,12-13,30H2,1-5H3,(H,31,41)(H,32,33,40,42) |

InChI Key |

UWVPICJGEAEOKF-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(CO)N)C)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(CO)N)C)O)O)N(C)C |

Synonyms |

oxamicetin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.